![molecular formula C21H21NO5 B3132961 (R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate CAS No. 380886-37-3](/img/structure/B3132961.png)
(R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride at 150 °C. The resulting phthaloyl-protected alanine is then coupled with the methyl anthranilate to furnish the isoindole .Molecular Structure Analysis
The molecular structure of similar compounds has been verified using single-crystal X-ray diffraction (XRD). The structure is stabilized by N-H⋯O bonding, resulting in the formation of an S(6) hydrogen-bonded loop. The molecules are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using Density Functional Theory (DFT). The studies suggest that the Highest Occupied Molecular Orbital (HOMO) is over the substituted aromatic ring, the Lowest Unoccupied Molecular Orbital (LUMO) is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as IR, UV-Vis, NMR, and MS. Additionally, DFT studies and Hirshfeld charge analysis have been used to understand the properties of these compounds for further chemical transformations .Scientific Research Applications
Biological Potential of Indole Derivatives
The compound belongs to the class of indole derivatives, which are known for their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis and Structural Analysis
The compound has been synthesized and studied using DFT calculations, Hirshfeld charge analysis, and crystal data exploration . This analysis helps understand its properties for further chemical transformations . The compound’s structure was verified using single-crystal XRD, and its reactivity was studied using DFT studies .
Antiviral Activity
Indole derivatives, including this compound, have shown potential as antiviral agents . For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
The compound’s class, isoindoline-1,3-dione derivatives, has been investigated for their effects on blood cancer using K562 and Raji cell lines . The cytotoxicity assay was performed to determine the influence of these derivatives on the survival of cancer cells .
Antioxidant Activity
Indole derivatives are known for their antioxidant activities . They can potentially be used in the development of new antioxidant drugs .
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, to which this compound belongs, have been investigated for their anticancer properties . They have shown promising results against blood cancer cell lines such as K562 and Raji .
Mode of Action
It’s known that isoindoline-1,3-dione derivatives can induce cell death in cancer cells . The type of cell death induced by these compounds has been investigated using flow-cytometry with annexin-V-conjugated with fluorescein isothiocyanate (FITC) and propidium iodide (PI) stains .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that isoindoline-1,3-dione derivatives are neutral and hydrophobic, allowing them to pass through living membranes in vivo . This suggests that they may have good bioavailability.
Result of Action
It’s known that isoindoline-1,3-dione derivatives can induce cell death in cancer cells . Specifically, 2- (4- (2-Bromoacetyl)phenyl)isoindoline-1,3-dione, a similar compound, showed the most inhibitory effect on the viability of the cancer cells .
Action Environment
The neutral and hydrophobic nature of isoindoline-1,3-dione derivatives suggests that they may be stable in a variety of biological environments .
properties
IUPAC Name |
tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21(2,3)26-20(25)17(13-14-9-5-4-6-10-14)27-22-18(23)15-11-7-8-12-16(15)19(22)24/h4-12,17H,13H2,1-3H3/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIKPMRNIFSZOL-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701125535 | |
Record name | 1,1-Dimethylethyl (αR)-α-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701125535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate | |
CAS RN |
380886-37-3 | |
Record name | 1,1-Dimethylethyl (αR)-α-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380886-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (αR)-α-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701125535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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